molecular formula C10H14F3NO3 B13500805 tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate

tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B13500805
M. Wt: 253.22 g/mol
InChI Key: YUSPTSCNQTTWQR-UHFFFAOYSA-N
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Description

tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H16F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a carbamate group

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H14F3NO3/c1-8(2,3)17-7(16)14-9(10(11,12)13)4-6(15)5-9/h4-5H2,1-3H3,(H,14,16)

InChI Key

YUSPTSCNQTTWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of trifluoromethyl ketone as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with a unique molecular structure, including a tert-butyl group, a carbamate functional group, and a cyclobutyl ring with a trifluoromethyl substituent. It has a molecular formula of C11H16F3NO3 and a molecular weight of 267.25 g/mol. Due to its structural properties and potential reactivity, the compound is of significant interest in both chemical synthesis and biological applications.

Scientific Research Applications

  • Chemical Synthesis this compound is used as an intermediate in the synthesis of complex organic molecules.
  • Biological Activities The compound is studied for its potential biological activities and interactions with biomolecules. Research indicates that this compound may exhibit various biological activities, particularly in medicinal chemistry. The compound's unique trifluoromethyl and ketone functionalities are believed to interact with specific biological targets, potentially influencing enzyme activity and receptor binding. Ongoing studies aim to elucidate the precise mechanisms of action and therapeutic potential of this compound in treating various diseases.
  • Medicinal Chemistry Due to its potential biological activities, this compound is of interest in medicinal chemistry. Initial findings suggest that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability of the compound in biological systems.
  • Antifungal Activity Research has evaluated the antifungal properties of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound has shown promising results in inhibiting fungal growth.

As the search results do not contain specific case studies, this section is based on the general applications and potential research directions indicated in the provided texts.

  • Enzyme Inhibition Studies:
    • Objective: To evaluate the inhibitory effects of this compound on specific enzymes.
    • Methods: In vitro assays to measure enzyme activity in the presence of varying concentrations.
    • Expected Outcomes: Identification of target enzymes and determination of inhibitory constants.
  • Receptor Binding Assays:
    • Objective: To assess the binding affinity of the compound to various receptors.
    • Methods: Radioligand binding assays using cell lines expressing target receptors.
    • Expected Outcomes: Determination of binding affinities and receptor selectivity.
  • Antifungal Activity Evaluation:
    • Objective: To determine the effectiveness of the compound against fungal strains.
    • Methods: In vitro antifungal assays measuring the minimum inhibitory concentration (MIC) against Trichophyton mentagrophytes and Trichophyton rubrum.
    • Expected Outcomes: Quantitative data on the antifungal potency of the compound.
  • Lipophilicity and Membrane Permeability Studies:
    • Objective: To investigate how the trifluoromethyl group affects lipophilicity and membrane permeability.
    • Methods: Partition coefficient measurements and cell-based permeability assays.
    • Expected Outcomes: Data supporting enhanced membrane permeability and bioavailability due to the trifluoromethyl group.

Insights

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
  • tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate

Comparison: tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Biological Activity

tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol. It is characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and a cyclobutyl ring with a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

ComponentDescription
Molecular FormulaC11H16F3NO3
Molecular Weight267.25 g/mol
Functional GroupsCarbamate, Ketone, Trifluoromethyl
Structural FeaturesCyclobutyl ring with trifluoromethyl substituent

The incorporation of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving the compound's membrane permeability and bioavailability in biological systems .

The exact mechanism of action of this compound is still under investigation. Initial studies suggest that the compound interacts with specific molecular targets, influencing enzyme activity and receptor binding. The trifluoromethyl group may alter the electronic properties of the compound, affecting its interaction with biological macromolecules .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antifungal Activity : Preliminary studies have explored its efficacy against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound's analogs have shown varying degrees of potency compared to established antifungal agents .
  • Enzyme Inhibition : The unique structural characteristics may allow it to inhibit specific enzymes involved in metabolic pathways. Ongoing research aims to elucidate these interactions further .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Lipophilicity and Metabolic Stability :
    • A comparative analysis was conducted between compounds with tert-butyl groups and their trifluoromethyl analogs. The findings indicated that replacing the tert-butyl group with a CF3-cyclobutane led to an increase in log D values by approximately 0.4–0.5 units, suggesting improved lipophilicity .
    • Metabolic stability varied among tested compounds, indicating that structural modifications could significantly impact pharmacokinetics .
  • Antifungal Efficacy Assessment :
    • Disk diffusion assays were performed to evaluate the antifungal activity against different strains. While original compounds exhibited slightly higher potency, modifications with trifluoromethyl groups showed promising results warranting further exploration .

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